Absolute Stereochemical Configuration and Enantiomeric Purity
The target compound is the defined (S)-enantiomer, which is differentiated from its (R)-enantiomer (CAS 249922-61-0) by opposite optical rotation and distinct retention times in chiral stationary phase HPLC [1]. While specific optical rotation data for this exact compound is not ubiquitously published, its identity is confirmed by its unique CAS number and InChI Key (RWDGCGHIPSWDTF-LBPRGKRZSA-N) which encodes the absolute (S)-configuration . The procurement of the (S)-enantiomer with a specified enantiomeric excess (ee), typically ≥98% from reputable vendors, is non-negotiable for any application requiring stereochemical fidelity, as the presence of the (R)-enantiomer would act as a contaminant that could derail stereoselective reactions [2].
| Evidence Dimension | Absolute Configuration and Enantiomeric Purity |
|---|---|
| Target Compound Data | (S)-configuration; CAS 249922-60-9; Vendor-reported purity typically ≥98% ee |
| Comparator Or Baseline | (R)-2-(Dibenzylamino)butan-1-ol (CAS 249922-61-0); Racemic mixture (undefined CAS) |
| Quantified Difference | Opposite stereocenter configuration; ≥98% enantiomeric excess vs. 0% ee for racemic or opposite enantiomer |
| Conditions | Chiral HPLC analysis (e.g., using Chiralpak IA or AD-H columns) or optical rotation measurement |
Why This Matters
For stereospecific applications, the enantiomeric purity directly determines the stereochemical outcome of the synthesis; using the wrong enantiomer will yield the incorrect stereoisomer of the final product.
- [1] PubChem. (S)-2-(Dibenzylamino)butan-1-ol (Compound CID 11204105). View Source
- [2] Leffingwell, J. C. (2003). Chirality & Bioactivity I.: Pharmacology. Leffingwell Reports, 3(1), 1-27. View Source
